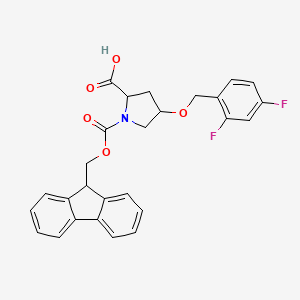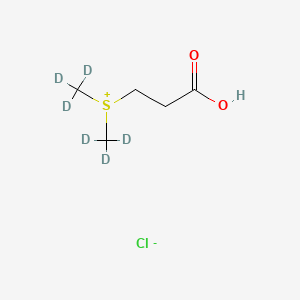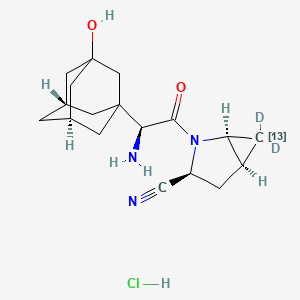![molecular formula C24H26O10 B12299251 5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one](/img/structure/B12299251.png)
5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and a furanone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one typically involves several steps, including the formation of the furanone ring and the introduction of hydroxyl and methoxy groups. Common reagents used in the synthesis include phenols, aldehydes, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in significant quantities. Purification techniques such as chromatography and crystallization are often employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Aplicaciones Científicas De Investigación
5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, it may interact with enzymes and receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory effects.
Luteolin: Studied for its potential anticancer properties.
Uniqueness
5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one is unique due to its specific structure, which includes a furanone ring and multiple hydroxyl groups. This structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other flavonoids.
Propiedades
Fórmula molecular |
C24H26O10 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
2-[(4-hydroxyphenyl)methyl]-3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one |
InChI |
InChI=1S/C24H26O10/c1-31-14-6-7-15(16-10-20(27)32-17(16)8-12-2-4-13(26)5-3-12)18(9-14)33-24-23(30)22(29)21(28)19(11-25)34-24/h2-7,9-10,17,19,21-26,28-30H,8,11H2,1H3 |
Clave InChI |
IOVBNDMOPKKFCH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Amino-1-[3,4-dihydroxy-5-[(2-oxo-4-pyridin-4-yl-1,3,2lambda5-dioxaphosphinan-2-yl)oxymethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12299183.png)
![4-[[[7-(Benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol](/img/structure/B12299190.png)
![N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12299199.png)
![2-Amino-3-[3-[[4-[2-amino-3-[[1-[2-(2-iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B12299212.png)
![7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid](/img/structure/B12299219.png)

![4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12299229.png)

![5,7-Dihydroxy-6-methoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12299240.png)

